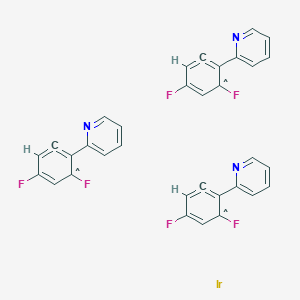
Ir(dFppy)3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ir(dFppy)<SUB>3</SUB> is a photocatalyst that readily facilitates the decarboxylative arylation of α amino acids using visible light .
Synthesis Analysis
The synthesis of Ir(dFppy)<SUB>3</SUB> involves a C–F bond activation reaction of a chloro-bridged iridium (III) dimer in the presence of sodium methoxide . The empirical formula is C33H18F6IrN3 and the molecular weight is 762.72 .
Molecular Structure Analysis
The molecular structure of Ir(dFppy)<SUB>3</SUB> is complex and involves the coordination of iridium with three dFppy ligands . The SMILES string for this compound is FC1=CC([Ir]C2=C(C3=NC=CC=C3)C(F)=CC(F)=C2)=C(C4=NC=CC=C4)C(F)=C1.FC5=CC(F)=CC=C5C6=NC=CC=C6 .
Chemical Reactions Analysis
Ir(dFppy)<SUB>3</SUB> has been used in various chemical reactions. It facilitates the decarboxylative arylation of α amino acids using visible light . It has also been used in the light-driven CO2 reduction , and in the annulation-alkynylation of alkenes reaction .
Physical And Chemical Properties Analysis
Ir(dFppy)<SUB>3</SUB> is a powder or crystal with a melting point of 401°C . It has a high triplet state energy and its excited state redox potentials are comparatively diminished when compared to Ir(ppy)<SUB>3</SUB> .
Aplicaciones Científicas De Investigación
Optoelectronic Device Applications Ir(dFppy)₃ and its derivatives have been extensively researched for their potential applications in optoelectronic devices. Novel tricyclometalated heteroleptic iridium complexes, like Ir(dfbpy)₂(pt) and Ir(dfbpy)₂(dfppy), show promising attributes as blue phosphors in optoelectronic devices. These complexes emit strong blue phosphorescence with high quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs) (Yao, Liu, Mei, & Dong, 2017).
Electroluminescence in OLEDs Iridium complexes incorporating dfppy as the main cyclometalating ligand have been developed for use as blue phosphors in OLEDs. Their spectroscopic behavior is closely correlated with the ligand properties, and these complexes have demonstrated high efficiency in simple-structure phosphorescence OLEDs (Yao, Liu, Wang, Mei, & Dong, 2019).
Phosphorescent Sensor Applications A phosphorescent zinc sensor based on an Ir(III) complex bearing dfppy cyclometalating ligands has been constructed. This sensor demonstrates the ability to detect zinc ions in a reversible and selective manner in buffered solutions and has been applied to image biological free zinc ions in live cells (You, Lee, Kim, Ohkubo, Chae, Fukuzumi, Jhon, Nam, & Lippard, 2011).
Luminescence and Photocatalytic Activity Research on cyclometalated Ir(III) complexes like Ir(dfppy)₂(pidpyH) reveals their ability for acid/base-induced structural transformation and luminescence switching. These complexes have shown potential in photocatalytic activities, particularly in the reduction of water to hydrogen (Gao, Fan, Yu, & Cao, 2017).
Electrogenerated Chemiluminescence (ECL) The iridium complex (dfppy)₂Ir(PyBiz) exhibits intense green electrogenerated chemiluminescence, indicating its potential use in multichannel analytical applications. This property makes it a promising candidate for developing ECL luminophores with multiple wavelength emissions (Gao, Xia, Zhang, Zhao, Wang, An, & Qi, 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
387859-70-3 |
|---|---|
Nombre del producto |
Ir(dFppy)3 |
Fórmula molecular |
C33H18F6IrN3 |
Peso molecular |
762.735 |
InChI |
InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H; |
Clave InChI |
GFSFWLGQTIKUOK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.[Ir] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-7-(3-thiophen-3-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2384552.png)
![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)
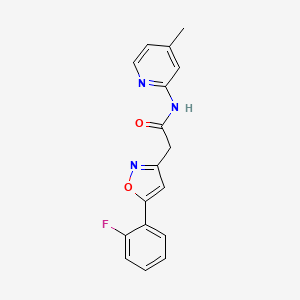
![N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2384556.png)
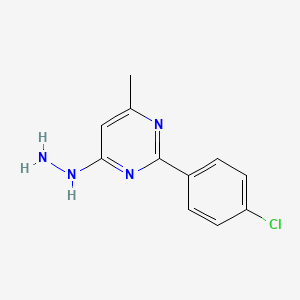
![3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384561.png)
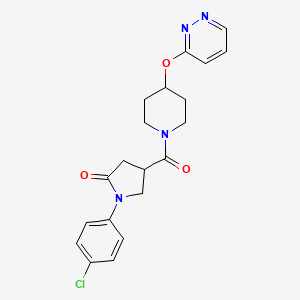
![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2384565.png)
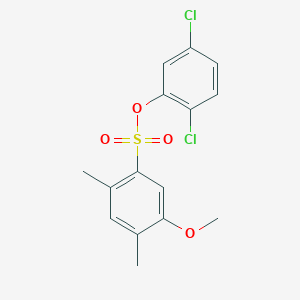
![Methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2384567.png)
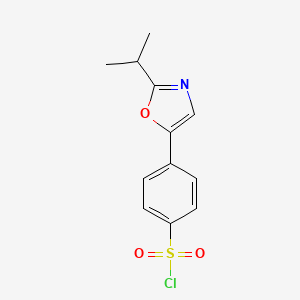
![N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384570.png)
![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2384573.png)
![2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2384574.png)